molecular formula C11H10Cl2O2 B8386503 3-(3,4-Di-chlorophenyl)-4-pentenoic acid

3-(3,4-Di-chlorophenyl)-4-pentenoic acid

Cat. No.: B8386503
M. Wt: 245.10 g/mol
InChI Key: MBRPOVAWZSGEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Di-chlorophenyl)-4-pentenoic acid is a useful research compound. Its molecular formula is C11H10Cl2O2 and its molecular weight is 245.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10Cl2O2

Molecular Weight

245.10 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)pent-4-enoic acid

InChI

InChI=1S/C11H10Cl2O2/c1-2-7(6-11(14)15)8-3-4-9(12)10(13)5-8/h2-5,7H,1,6H2,(H,14,15)

InChI Key

MBRPOVAWZSGEPY-UHFFFAOYSA-N

Canonical SMILES

C=CC(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Treat a solution of the product of step 3 (15 g, 61 mmol, dried by azeotropic distillation with toluene, 1×50 mL) in dry THF (250 mL) at -78° C. with chlorotriethylsilane (20.2 mL, 120 mmol, 2.0 eq) rapidly followed by the addition of potassium bis(trimethylsilyl)amide (183 mL, 91.5 mmol, 1.5 eq of 0.5M in toluene) via addition funnel over 50 min. Allow the mixture to warm to 23° C. and heat to reflux for 3 h. Gradually cool the solution overnight, then quench with saturated NH4Cl (150 mL). Stir the resultant mixture vigorously for 3h, treat with 1M HCl (150 mL) and then extract with Et2O (500 mL). Extract the aqueous layer with Et2O (400 mL), wash the combined organic layers with 5% NaOH (300 mL) and extract with 5% NaOH (8×150 mL). Cool the combined aqueous layers to 5° C. and, maintaining the temperature at 5°-10° C., acidify with conc. HCl (ca 175 mL) to pH 1. Extract the aqueous layer with CH2Cl2 (2×800 mL), dry (Na2SO4) and concentrate to give 13.4 g (54.5 mmol, 89%) of 3-(3,4-dichlorophenyl)-4-pentenoic acid as a faint yellow oil.
Name
product
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20.2 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
183 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Treat a solution of the product of Step 3 (15 g, 61 mmol, dried by azeotropic distillation with toluene, 1×50 mL) in dry THF (250 mL) at -78° C. with chlorotriethylsilane (20.2 mL, 120 mmol), rapidly followed by the addition of 0.5M toluene solution of potassium bis(trimethylsilyl)amide (183 mL, 91.5 mmol) via addition funnel over 50 min. Allow the mixture to warm to 23° C., then heat to reflux for 3 h. Allow the solution to gradually cool overnight, then quench with saturated NH4Cl (150 mL). Stir the resulting mixture vigorously for 3 h, treat with 1M HCl (150 mL) and extract with Et2O (500 mL). Extract the aqueous layer with Et2O (400 mL) and wash the combined organic layers with 300 mL of 5% NaOH followed by 8×150 mL of 5% NaOH. Cool the combined aqueous layers to 5° C. and carefully (temperature kept to 5°-10° C.) acidify with conc. HCl (ca 175 mL) to pH 1. Extract the aqueous layer with CH2Cl2 (2×800 mL), dry (Na2SO4) and concentrate to give 3-(3,4-di-chlorophenyl)-4-pentenoic acid as a faint yellow oil, 13.4 g (54.5 mmol, 89%).
Name
product
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20.2 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
183 mL
Type
reactant
Reaction Step Two

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